3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is achieved through a series of cyclization reactions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the piperidine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the azetidine derivative with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as ketones, aldehydes, amines, and alcohols .
Scientific Research Applications
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and potentially leading to therapeutic effects in neurological disorders . The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its potential as a modulator of neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler analog with a four-membered ring structure.
Piperidine: A six-membered ring compound with similar structural features.
Benzylpiperidine: A compound with a benzyl group attached to a piperidine ring.
Uniqueness
3-(1-Benzyl-6-methylpiperidin-2-yl)azetidin-3-ol hydrochloride is unique due to its combination of the azetidine and piperidine rings, along with the benzyl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C16H25ClN2O |
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Molecular Weight |
296.83 g/mol |
IUPAC Name |
3-(1-benzyl-6-methylpiperidin-2-yl)azetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C16H24N2O.ClH/c1-13-6-5-9-15(16(19)11-17-12-16)18(13)10-14-7-3-2-4-8-14;/h2-4,7-8,13,15,17,19H,5-6,9-12H2,1H3;1H |
InChI Key |
OJTQSZKBNCWPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC2=CC=CC=C2)C3(CNC3)O.Cl |
Origin of Product |
United States |
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